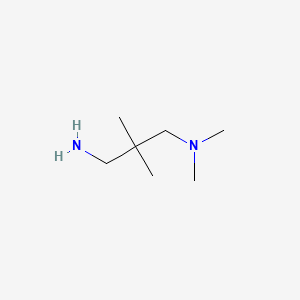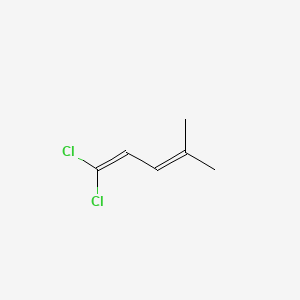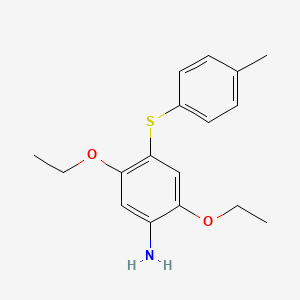
2,3-Dichlorotetrahydrofuran
Übersicht
Beschreibung
2,3-Dichlorotetrahydrofuran is an organic compound with the molecular formula C4H6Cl2O. It is a colorless to light yellow liquid at room temperature and is known for its reactivity and versatility in organic synthesis. This compound is a derivative of tetrahydrofuran, where two hydrogen atoms are replaced by chlorine atoms at the 2 and 3 positions.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorotetrahydrofuran has a wide range of applications in scientific research:
Safety and Hazards
2,3-Dichlorotetrahydrofuran is combustible and causes skin and eye irritation . It is recommended to keep away from flames and hot surfaces, and to use explosion-proof equipment . After handling, it is advised to wash hands and face thoroughly . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention .
Wirkmechanismus
Target of Action
2,3-Dichlorotetrahydrofuran is primarily used as a solvent in organic synthesis . It has a wide range of applications and can dissolve almost all polymers except polyethylene, polypropylene, and fluororesin . It is particularly suitable for polyvinyl chloride, polyvinyl acetate resin, and styrene-butadiene rubber .
Mode of Action
As a solvent, this compound interacts with its targets (the substances being dissolved) by breaking intermolecular forces, allowing the molecules of the target substance to move freely and become uniformly distributed within the solvent .
Result of Action
The primary result of this compound’s action as a solvent is the dissolution of target substances, facilitating various industrial processes such as organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solvent properties can be affected by temperature and pressure . Additionally, it should be stored under room temperature conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dichlorotetrahydrofuran can be synthesized through various methods. One common approach involves the chlorination of tetrahydrofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichlorotetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Cycloaddition Reactions: This compound can undergo cycloaddition reactions with dienes to form more complex cyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or primary amines, and the reactions are typically carried out in polar solvents such as ethanol or water.
Cycloaddition: Reactions often involve dienes like isoprene in the presence of catalysts such as stannic chloride.
Major Products:
Substitution Reactions: Products include 2,3-dihydroxytetrahydrofuran or 2,3-diaminotetrahydrofuran, depending on the nucleophile used.
Cycloaddition Reactions:
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromotetrahydrofuran: Similar in structure but with bromine atoms instead of chlorine.
3,4-Dichlorotetrahydrofuran: Chlorine atoms are at the 3 and 4 positions, leading to different chemical properties and reactivity patterns.
Uniqueness: 2,3-Dichlorotetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other halogenated tetrahydrofurans. This makes it particularly valuable in synthetic organic chemistry for the development of novel compounds .
Eigenschaften
IUPAC Name |
2,3-dichlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHLMWUFVRLDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956548 | |
| Record name | 2,3-Dichlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3511-19-1 | |
| Record name | 2,3-Dichlorotetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,3-dichlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorotetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,3-Dichlorotetrahydrofuran?
A1: While specific procedures are not detailed in the provided abstracts, research has explored the synthesis of this compound through various pathways. One study focuses on improving the synthesis of this compound []. Another investigates its production via the chlorination of this compound itself [].
Q2: How does the stereochemistry of this compound influence its reactivity?
A2: Research indicates that controlling the stereochemistry during the synthesis of 2,3-dichlorotetrahydropyran, a structurally similar compound, is crucial []. This suggests that the stereochemistry of this compound could similarly impact its reactivity, particularly in nucleophilic displacement reactions.
Q3: What types of reactions is this compound known to undergo?
A3: this compound is primarily investigated for its participation in nucleophilic displacement reactions. Studies highlight its reactions with various reagents including diols, glycidyl ethers of diols [], unsaturated alcohols [], pyridine and its derivatives [, ]. One study specifically examines the cleavage of tetrahydrofuran using this compound with zinc chloride as a catalyst [].
Q4: Are there any applications of this compound in the synthesis of biologically active compounds?
A4: Yes, research suggests potential applications of this compound in synthesizing modified nucleosides. One study investigates its use in preparing acyclic nucleoside analogues like 2′,3′-secoguanosine and its derivatives []. These analogues were subsequently tested for antiviral activity against herpes simplex virus types 1 and 2.
Q5: What insights can be drawn from the reaction kinetics of this compound with pyridine derivatives?
A5: Studies focusing on the kinetics of this compound's reaction with pyridine and its derivatives reveal a first-order reaction mechanism []. This suggests that the rate-determining step involves the dissociation of the C-Cl bond within the this compound molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)


![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)


